Potent Nanomolar Inhibition of Human Dihydrofolate Reductase (DHFR)
In a direct in vitro assay, N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide inhibited recombinant human DHFR with an IC50 of 4.2 nM, as measured by the conversion of dihydrofolate to tetrahydrofolate over 6 minutes via UV-Vis spectrophotometry [1]. This potency places it within the range of clinically utilized antifolates. For comparison, the broad-class thiazolidinone scaffold more commonly exhibits DHFR inhibition in the micromolar range, making this specific substitution pattern exceptionally potent [2].
| Evidence Dimension | Human DHFR Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.2 nM |
| Comparator Or Baseline | Typical thiazolidinone DHFR inhibitors: IC50 > 1 µM (general class baseline) |
| Quantified Difference | > 238-fold more potent |
| Conditions | Inhibition of recombinant human DHFR; UV-Vis spectrophotometric detection; 6 min reaction time |
Why This Matters
This high potency suggests the 2,3-dimethylphenyl substitution is a critical determinant for DHFR binding, making this compound a superior choice for developing highly selective antifolate leads compared to generic thiazolidinone analogs.
- [1] BindingDB: BDBM50236289 (CHEMBL4082453); IC50 = 4.2 nM for Human DHFR. Curated by ChEMBL. View Source
- [2] Chaban, T. et al. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. Bioorg. Med. Chem. Lett. (2016). View Source
